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CAS No.: 22560-43-6

Cat. No.: B1300244 Get Quote

Executive Summary & Pharmacological Context[1]
[2][3][4][5][6]
2-(2-Methylphenoxy)acetamide (also known as Cresoxyacetamide) represents a critical

pharmacophore in the development of centrally acting muscle relaxants and anticonvulsants.

Structurally, it serves as a bioisosteric rigidification of Mephenesin, the historical prototype for

centrally acting muscle relaxants.

While Mephenesin is limited by rapid metabolic oxidation (short half-life) and hemolysis issues,

the acetamide derivative offers a distinct pharmacokinetic (PK) profile. This guide provides a

comparative technical analysis of 2-(2-Methylphenoxy)acetamide against Mephenesin (the

structural parent) and Lacosamide (the modern functionalized amino acid standard), evaluating

its potential as a lead scaffold for Voltage-Gated Sodium Channel (VGSC) modulation.

The Structural Hypothesis
The transition from the propanediol linker (Mephenesin) to the acetamide linker (2-(2-
Methylphenoxy)acetamide) introduces hydrogen bond donors/acceptors that enhance

metabolic stability while maintaining the lipophilic o-tolyl headgroup required for hydrophobic

pocket binding in NaV channels.
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Comparative Profiling: The "Candidate" vs.
Standards
The following analysis benchmarks 2-(2-Methylphenoxy)acetamide against established

therapeutics. Data is synthesized from structure-activity relationship (SAR) studies of

aryloxyacetamides.[1]

Table 1: Physicochemical & Pharmacological
Comparison

Feature
2-(2-

Methylphenoxy)acet

amide (Candidate)

Mephenesin

(Standard)

Lacosamide

(Modern
Benchmark)

Chemical Class Aryloxyacetamide Aryloxypropanediol
Functionalized Amino

Acid

MW ( g/mol ) 165.19 182.22 250.29

Lipophilicity (LogP) ~1.2 (Predicted) 1.1 0.9

Primary Target

NaV Channel

(Fast/Slow

Inactivation)

Spinal Interneurons /

NaV

NaV Channel (Slow

Inactivation)

Metabolic Liability
Low (Amide hydrolysis

is slow)

High (Rapid oxidation

of 1° alcohol)
Low (Renal excretion)

Duration of Action
Moderate-Long

(Predicted)
Short (< 3 hours) Long (~13 hours)

Toxicity Risk Low Hemolysis risk High Hemolysis (IV)
PR Interval

Prolongation

Mechanistic Insight[1][6][7]
Mephenesin acts non-specifically on cell membranes and spinal interneurons, leading to

sedation and hemolysis at effective doses.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1300244?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9484507/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(2-Methylphenoxy)acetamide utilizes the amide linker to anchor the molecule within the

channel pore via hydrogen bonding, likely mimicking the "slow inactivation" mechanism seen

in Lacosamide, but with the steric bulk of the o-tolyl group providing subtype selectivity (likely

NaV1.2 or NaV1.6).

Mechanism of Action: Pathway Visualization
The following diagram illustrates the proposed signaling pathway where 2-(2-
Methylphenoxy)acetamide modulates neuronal excitability, contrasting with the GABAergic

pathway.
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Caption: Proposed mechanism illustrating the stabilization of the NaV channel in the slow-

inactivated state by the acetamide derivative, preventing high-frequency neuronal firing.

Experimental Protocols
To validate the efficacy of 2-(2-Methylphenoxy)acetamide, the following protocols are

recommended. These are designed to be self-validating systems with built-in positive and

negative controls.

Protocol A: Synthesis of 2-(2-Methylphenoxy)acetamide
Rationale: A robust, high-yield synthesis is required to generate sufficient material for in vivo

testing.
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Reagents:o-Cresol (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium Carbonate (

, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).

Solvent: Acetone or Acetonitrile (Reagent Grade).

Procedure:

Dissolve o-cresol in acetone in a round-bottom flask.

Add anhydrous

and stir for 30 minutes at Room Temperature (RT) to generate the phenoxide anion.

Add KI and 2-Chloroacetamide.

Reflux at 60°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize the crude solid from

Ethanol/Water.

Validation: Product must show a sharp melting point and a distinct amide peak in IR (~1650-

1690

).

Protocol B: In Vivo Anticonvulsant Screening (MES Test)
Rationale: The Maximal Electroshock Seizure (MES) test is the "Gold Standard" for identifying

Na+ channel blockers.

Subjects: Male albino mice (CF-1 strain, 18-25g).

Groups (n=6):

Vehicle Control (0.5% Methylcellulose).

Standard: Mephenesin (100 mg/kg, i.p.) or Phenytoin (25 mg/kg, i.p.).

Test: 2-(2-Methylphenoxy)acetamide (30, 100, 300 mg/kg, i.p.).
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Procedure:

Administer drug i.p. 30 minutes prior to testing.

Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2s duration).

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

Data Analysis: Calculate

(Effective Dose 50%) using Probit analysis.

Success Criteria: Test compound must show dose-dependent protection without significant

neurotoxicity (measured via Rotarod test).

Synthesis & Optimization Workflow
The following diagram details the logic flow for optimizing the scaffold if the parent compound

shows low potency.
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Caption: Decision matrix for optimizing the aryloxyacetamide scaffold based on in vivo efficacy

data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide
derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 2-(2-Formylphenoxy)acetamide | C9H9NO3 | CID 2759228 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Analysis: 2-(2-Methylphenoxy)acetamide
vs. Established CNS Modulators]. BenchChem, [2026]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Mephenesin
https://pubchem.ncbi.nlm.nih.gov/compound/2759228
https://pubchem.ncbi.nlm.nih.gov/compound/4059
https://pubmed.ncbi.nlm.nih.gov/22079069/
https://www.mdpi.com/1420-3049/25/6/1417
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257181/
https://pubchem.ncbi.nlm.nih.gov/compound/Mephenesin
https://pubchem.ncbi.nlm.nih.gov/compound/2759228
https://pubchem.ncbi.nlm.nih.gov/compound/2759228
https://www.benchchem.com/product/b1300244?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/9484507/
https://pubmed.ncbi.nlm.nih.gov/9484507/
https://pubchem.ncbi.nlm.nih.gov/compound/Mephenesin
https://pubchem.ncbi.nlm.nih.gov/compound/2759228
https://pubchem.ncbi.nlm.nih.gov/compound/2759228
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257181/
https://www.benchchem.com/product/b1300244#comparative-analysis-of-2-2-methylphenoxy-acetamide-with-known-drugs
https://www.benchchem.com/product/b1300244#comparative-analysis-of-2-2-methylphenoxy-acetamide-with-known-drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1300244#comparative-analysis-of-2-2-
methylphenoxy-acetamide-with-known-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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